N-Acetylaureothamine

Description

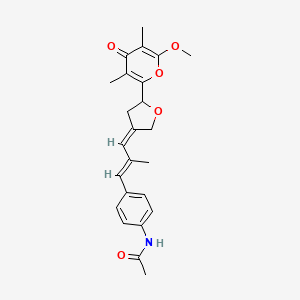

Structure

3D Structure

Properties

Molecular Formula |

C24H27NO5 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-[4-[(E,3Z)-3-[5-(6-methoxy-3,5-dimethyl-4-oxopyran-2-yl)oxolan-3-ylidene]-2-methylprop-1-enyl]phenyl]acetamide |

InChI |

InChI=1S/C24H27NO5/c1-14(10-18-6-8-20(9-7-18)25-17(4)26)11-19-12-21(29-13-19)23-15(2)22(27)16(3)24(28-5)30-23/h6-11,21H,12-13H2,1-5H3,(H,25,26)/b14-10+,19-11- |

InChI Key |

ZTZOKXOFRGHKSG-YPJQUURKSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)NC(=O)C)/C)/CO2 |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)NC(=O)C)C)CO2 |

Synonyms |

N-acetylaureothamine |

Origin of Product |

United States |

Biogenesis and Natural Occurrence of N Acetylaureothamine

Microbial Origin and Isolation from Producer Strains

Identification of Streptomyces netropsis as a Primary Source of N-Acetylaureothamine

This compound has been isolated from the bacterium Streptomyces netropsis. researchgate.net This species belongs to the genus Streptomyces, a group of Gram-positive bacteria well-regarded for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. wikipedia.orgbjid.org.br The identification of S. netropsis as a producer has been crucial for enabling further studies into the compound's biosynthesis and for exploring its potential applications. researchgate.net Streptomyces netropsis itself is known to produce other bioactive molecules, such as the antibiotics netropsin (B1678217) and distamycin A. wikipedia.org

Cultivation and Fermentation Strategies for this compound Production

The production of secondary metabolites like this compound by Streptomyces is highly dependent on specific cultivation and fermentation conditions. While specific optimal conditions for this compound are proprietary to research and industrial processes, general strategies for maximizing secondary metabolite yield from Streptomyces are well-established. These strategies involve the careful control of nutritional and physical parameters during fermentation. researchgate.net

Key factors influencing production include the composition of the culture medium, pH, temperature, aeration, and incubation time. researchgate.net For many Streptomyces species, a rich medium containing specific carbon and nitrogen sources is essential. researchgate.net For instance, N-acetylglucosamine, the monomer of chitin, is a favored carbon and nitrogen source for many streptomycetes and acts as a signaling molecule that can influence antibiotic production. researchgate.net The initial pH of the culture medium is critical, with optimal values often falling between 6.0 and 7.5. researchgate.net Temperature is another vital parameter, with most Streptomyces species being mesophilic, preferring temperatures in the range of 28-37°C. researchgate.netmdpi.com Submerged fermentation is a common method for large-scale production, although solid-state fermentation can also be employed and sometimes offers advantages in yield for certain metabolites. researchgate.net Recent studies on S. netropsis have also explored the addition of exogenous substances, such as β-sitosterol, to the culture medium, which has been shown to significantly increase the production of other secondary metabolites like phytohormones and polyene antibiotics. nih.govmdpi.com

| Parameter | General Optimal Range for Streptomyces | Significance for Production |

| Carbon Source | Complex carbohydrates (e.g., glucose, mannitol), Chitin derivatives (e.g., N-acetylglucosamine) researchgate.net | Provides essential building blocks and energy for primary and secondary metabolism. |

| Nitrogen Source | Amino acids, Peptones, Yeast extract researchgate.net | Crucial for synthesizing amino acids, enzymes, and other nitrogen-containing cellular components. |

| pH | 6.0 - 7.5 researchgate.net | Affects nutrient uptake and enzyme activity, directly impacting metabolic pathways. |

| Temperature | 28 - 37 °C researchgate.netmdpi.com | Influences growth rate and the enzymatic reactions involved in biosynthesis. |

| Aeration | High (in submerged cultures) | As aerobic bacteria, Streptomyces require sufficient oxygen for growth and metabolite production. |

| Additives | e.g., β-sitosterol nih.govmdpi.com | Can act as signaling molecules or precursors to enhance the yield of specific secondary metabolites. |

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by specific gene clusters. It is closely related to the biosynthesis of the parent compound, aureothin (B1665325). nih.gov

Discovery and Characterization of Key Biosynthetic Gene Clusters (e.g., aur and nor loci)

The genetic blueprint for the synthesis of aureothin-type compounds, including this compound, is encoded within dedicated biosynthetic gene clusters. Research has led to the cloning and sequencing of the aur and nor gene loci, which are central to the production of these metabolites. nih.gov The aur cluster is responsible for the biosynthesis of aureothin. nih.gov These clusters contain the genes encoding all the necessary enzymes, from the synthesis of the initial building blocks to the final tailoring reactions that create the finished molecule. The discovery of these gene clusters has been fundamental to understanding how the bacterium constructs such a complex natural product and has opened avenues for biosynthetic engineering. nih.gov

Role of Polyketide Synthases (PKS) in this compound Assembly

The backbone of this compound is assembled by a Type I modular Polyketide Synthase (PKS). nih.gov PKSs are large, multi-domain enzymes that construct polyketides through the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. rasmusfrandsen.dknih.gov The PKS involved in aureothin biosynthesis (AurA-C) is a non-colinear modular type I system. nih.gov

In this system, a starter unit, p-nitrobenzoate (PNBA), is loaded onto the first module of the PKS. nih.gov The growing polyketide chain is then passed sequentially through a series of modules. wikipedia.org Each module contains specific catalytic domains—such as a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP)—that are responsible for adding one extender unit (typically malonyl-CoA or methylmalonyl-CoA) and performing any necessary chemical modifications, like reductions. rasmusfrandsen.dkwikipedia.org The number and arrangement of these modules dictate the length and structure of the final polyketide chain. rasmusfrandsen.dk After several elongation cycles, the completed polyketide chain is released from the PKS by a Thioesterase (TE) domain. rasmusfrandsen.dk

| PKS Domain | Function in Polyketide Synthesis |

| Acyltransferase (AT) | Selects and loads the appropriate starter and extender units (e.g., malonyl-CoA) onto the ACP domain. wikipedia.org |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the other catalytic domains. wikipedia.org |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by adding a new extender unit. nih.gov |

| Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS assembly line, often facilitating cyclization. rasmusfrandsen.dk |

Enzymatic Mechanisms in this compound Formation (e.g., N-oxygenase AurF, Cytochrome P450 monooxygenase AurH)

Several key "tailoring" enzymes modify the polyketide backbone to yield the final this compound structure. Two of the most critical enzymes are AurF and AurH. nih.gov

N-oxygenase AurF: The biosynthetic pathway is initiated with a unique reaction catalyzed by AurF. This non-heme, di-iron monooxygenase is responsible for creating the rare nitroaryl moiety found in the aureothin family of compounds. nih.govnih.govebi.ac.uk AurF catalyzes the N-oxidation of p-aminobenzoic acid (PABA), a product of the shikimate pathway, to form p-nitrobenzoic acid (PNBA). nih.govnih.gov This PNBA molecule then serves as the starter unit for the PKS assembly line after being activated by the acyl-CoA ligase AurE. nih.gov

Cytochrome P450 monooxygenase AurH: After the polyketide chain is assembled and released from the PKS, the cytochrome P450 monooxygenase AurH performs the final crucial steps. nih.gov AurH is a bifunctional enzyme that catalyzes a sequential hydroxylation and heterocyclization reaction. nih.gov This enzymatic action forms the characteristic chiral tetrahydrofuran (B95107) ring, a key structural feature of this compound and aureothin. nih.gov The activity of AurH represents the terminal step in the core biosynthetic pathway. nih.gov

Precursor Feeding Studies and Metabolic Engineering Approaches for this compound Biosynthesis

Strategies to enhance the production of this compound and to generate novel analogs have been explored, primarily through precursor feeding studies (mutasynthesis) and metabolic engineering of the biosynthetic pathway of the related compound, aureothin. nih.govnih.gov

Precursor Feeding Studies (Mutasynthesis)

Mutasynthesis involves feeding synthetic analogs of a natural precursor to a mutant strain that is blocked in the biosynthesis of the original precursor. This technique has been successfully applied to the aureothin biosynthetic pathway in S. thioluteus. By deleting the aurF gene, which is responsible for the formation of the p-nitrobenzoate starter unit, researchers were able to feed various benzoic acid derivatives to the mutant strain, resulting in the production of novel aureothin analogs. nih.govresearchgate.net This demonstrates the flexibility of the aureothin PKS in accepting alternative starter units.

These studies have shown that a range of halogenated and otherwise substituted benzoic acids can be incorporated, leading to a library of new compounds with altered biological activities. nih.gov While these studies did not specifically aim to increase this compound yield, they provide a proof-of-concept for manipulating the biosynthetic pathway. A similar approach could be applied to S. netropsis to potentially enhance this compound production by feeding it with an excess of p-aminobenzoic acid or N-acetyl-p-aminobenzoic acid.

Metabolic Engineering

Metabolic engineering offers a powerful approach to modify the biosynthetic pathways of natural products to improve titers or create novel compounds. psu.edu For the aureothin family, several strategies have been employed:

Gene Deletion and Expression: Deletion of tailoring enzymes can lead to the accumulation of biosynthetic intermediates or the production of derivatives. For instance, deleting the aurH gene, which encodes the P450 monooxygenase responsible for tetrahydrofuran ring formation, results in deoxyaureothin (B1248338) derivatives. nih.gov

Combinatorial Biosynthesis: By swapping genes or modules between different biosynthetic pathways, novel compounds can be generated. The plasticity of the pyrone and tetrahydrofuran ring formation has been exploited to create a diverse library of aureothin analogs. nih.govacs.org

Host Engineering: The expression of the aureothin gene cluster in a heterologous host, such as Streptomyces albus, which has a reduced metabolic background, has been shown to be effective for producing aureothin analogs. nih.gov

These metabolic engineering strategies, while primarily focused on generating new aureothin derivatives, lay the groundwork for future efforts to specifically overproduce this compound. For example, overexpression of the putative N-acetyltransferase gene in S. netropsis, coupled with an enhanced supply of the p-aminobenzoate precursor, could significantly increase the yield of this compound.

The table below summarizes the results from mutasynthesis and biotransformation experiments on the aureothin pathway, which could inform future metabolic engineering strategies for this compound.

| Precursor/Modification | Resulting Compound Type | Key Enzyme/Strategy | Reference |

| p-Iodobenzoic Acid | Iodinated aureothin analog | Mutasynthesis in aurF mutant | nih.gov |

| p-Cyanobenzoic Acid | Aureonitrile (aureothin analog) | Mutasynthesis in aurF mutant | nih.gov |

| Deletion of aurH gene | Deoxyaureothin derivatives | Gene deletion | nih.gov |

| Expression in S. albus | Improved production of analogs | Heterologous expression | nih.gov |

Isolation and Purification Methodologies for this compound from Natural Extracts

The isolation and purification of this compound from the fermentation broth of Streptomyces netropsis follows a general procedure for obtaining secondary metabolites from actinomycetes. nih.govresearchgate.net The process typically involves extraction of the compound from the culture, followed by chromatographic separation and purification.

A general protocol for the isolation and purification of a pyrone antibiotic like this compound can be outlined as follows:

Fermentation and Extraction: Streptomyces netropsis is cultured in a suitable liquid medium to allow for the production of secondary metabolites. nih.gov After an appropriate fermentation period (e.g., 96 hours), the culture broth is separated from the mycelial mass by filtration or centrifugation. nih.gov The bioactive compound is then extracted from the cell-free broth using an organic solvent such as ethyl acetate (B1210297) or n-butanol. nih.govfrontiersin.org The organic phase, containing this compound, is then concentrated under reduced pressure using a rotary evaporator. nih.gov

Column Chromatography: The crude extract is subjected to column chromatography for initial separation. frontiersin.org Silica gel is a commonly used stationary phase. nih.gov The column is loaded with the crude extract and eluted with a gradient of solvents, typically a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent like methanol. nih.gov Fractions are collected and tested for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified using preparative HPLC. frontiersin.orgscispace.com A reversed-phase C18 column is often employed, with a mobile phase consisting of a mixture of water and acetonitrile (B52724). frontiersin.org The compound is detected by monitoring the UV absorbance at a characteristic wavelength. scispace.com

The purity of the final product is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.org

The following table provides a summary of the typical steps and materials used in the isolation and purification of pyrone antibiotics from Streptomyces.

| Step | Procedure | Materials | Reference |

| Extraction | Liquid-liquid extraction of the fermentation broth. | Ethyl acetate or n-butanol | nih.govfrontiersin.org |

| Initial Separation | Normal phase column chromatography. | Silica gel, chloroform, methanol | nih.gov |

| Final Purification | Preparative reversed-phase HPLC. | C18 column, water, acetonitrile | frontiersin.orgscispace.com |

| Analysis | Structural elucidation and purity check. | NMR, Mass Spectrometry, Analytical HPLC | frontiersin.org |

Total Synthesis and Semisynthesis of N Acetylaureothamine and Its Chemical Analogues

Retrosynthetic Analysis of N-Acetylaureothamine

The retrosynthetic analysis for this compound (and its immediate precursor, aureothin) hinges on disconnecting the molecule at key positions to reveal simpler, more accessible starting materials. A common strategy envisions the final molecule arising from a late-stage reduction and acetylation of the nitro group of aureothin (B1665325).

The core of the retrosynthesis focuses on the construction of the highly substituted conjugated diene system and the stereochemically rich tetrahydrofuran (B95107) ring. A logical disconnection of the diene suggests a convergent approach utilizing a Suzuki coupling reaction. molaid.comacs.org This partitions the molecule into two main fragments: a dibrominated γ-pyrone core and a vinyl boronic ester containing the tetrahydrofuran motif. molaid.comacs.org

Further deconstruction of the vinyl boronic ester intermediate points to a ruthenium-catalyzed cross-metathesis (CM) reaction as a powerful tool for its assembly. molaid.comacs.org This step would unite a simpler alkene, bearing the tetrahydrofuran ring, with a vinylboronate. The tetrahydrofuran ring itself is identified as a key challenge. A strategic approach for its formation involves a palladium-catalyzed [3+2] cycloaddition between an aldehyde and a trimethylenemethane (TMM) precursor. molaid.comacs.org This retrosynthetic pathway ultimately traces back to a known 2-ethyl-6-methoxy-3,5-dimethyl-4H-pyran-4-one starting material. molaid.comthieme-connect.com

Stereoselective Total Synthesis Approaches for this compound

The total synthesis of this compound has been achieved through several routes, most of which yield the racemic product, (±)-N-Acetylaureothamine. molaid.comresearchgate.net These syntheses often showcase a sequence of powerful transition-metal-catalyzed reactions to build the complex carbon skeleton efficiently. researchgate.netlibretexts.org

A pivotal step in many synthetic routes is the construction of the exomethylene-substituted tetrahydrofuran ring. molaid.comlibretexts.org This is elegantly achieved via a palladium-catalyzed [3+2] cycloaddition reaction. molaid.comthieme-connect.comacs.org In this key transformation, a palladium trimethylenemethane complex, generated in situ, reacts with an aldehyde precursor to form the five-membered heterocyclic ring. molaid.com The use of additives such as Indium(III) acetylacetonate (B107027) (In(acac)₃) has been shown to be beneficial for this reaction. researchgate.net This cycloaddition strategy provides a direct and efficient method for assembling the core tetrahydrofuran structure present in this compound. molaid.comlibretexts.org

Following the formation of the tetrahydrofuran-containing alkene, the subsequent challenge is the elongation of the side chain to install a vinyl boronic ester, a necessary precursor for the subsequent Suzuki coupling. Ruthenium-catalyzed cross-metathesis (CM) has proven to be an ideal reaction for this purpose. molaid.comthieme-connect.comacs.org Utilizing a Grubbs-type catalyst, the alkene is coupled with an appropriate boronic ester, such as pinacol (B44631) vinylboronate, to construct the desired alkenyl boronic ester intermediate in high yield. molaid.comlibretexts.org This reaction demonstrates the power of olefin metathesis in complex molecule synthesis, allowing for the formation of a key carbon-carbon bond under mild conditions. molaid.comresearchgate.net

With the two key fragments in hand—the dibromide pyrone and the tetrahydrofuran-containing boronic ester—the stage is set for their union via a Suzuki cross-coupling reaction. molaid.comthieme-connect.comacs.org This palladium-catalyzed reaction forges the central carbon-carbon bond of the conjugated diene system. molaid.com The reaction is designed to be trans-selective. libretexts.org To complete the synthesis of the aureothin skeleton, a final carbon-carbon bond is formed. A Negishi-type cross-coupling reaction, using dimethylzinc (B1204448) and a palladium catalyst with a bulky phosphine (B1218219) ligand (e.g., Pd(t-Bu₃P)₂), is employed to stereospecifically methylate the remaining vinyl bromide, thus completing the conjugated tetraene structure. researchgate.netlibretexts.orgbeilstein-journals.org The synthesis of (±)-N-Acetylaureothamine is then completed by the reduction of the nitro group of the newly synthesized (±)-aureothin, followed by acetylation. molaid.com

Table 1: Key Catalytic Reactions in the Total Synthesis of (±)-N-Acetylaureothamine

| Step | Reaction Type | Catalyst / Reagents | Key Bond Formed | Overall Yield of Natural Product | Reference |

| 1 | [3+2] Cycloaddition | Pd(PPh₃)₄, In(acac)₃ | Tetrahydrofuran Ring | (±)-Aureothin: 23% | molaid.comresearchgate.net |

| 2 | Cross-Metathesis | Grubbs II Catalyst | C=C bond of boronic ester | (±)-N-Acetylaureothamine: 18% | molaid.comresearchgate.net |

| 3 | Suzuki Coupling | Pd(PPh₃)₄, TlOEt | C-C bond of diene | molaid.comresearchgate.net | |

| 4 | Negishi Coupling | Pd(t-Bu₃P)₂ , Me₂Zn | C-C bond (methylation) | researchgate.netlibretexts.org | |

| 5 | Reduction/Acetylation | Zn/NH₄Cl, then AcCl | N-Acetyl group | molaid.com |

While many reported syntheses produce the racemic mixture, stereoselective syntheses of aureothin and this compound have been developed to access the enantiopure natural products. acs.org Achieving chiral control is a significant challenge due to the multiple stereocenters in the molecule.

One successful approach to an asymmetric synthesis involves strategies that establish chirality early and carry it through the synthesis. acs.org For instance, the stereochemistry of the tetrahydrofuran ring, which contains two adjacent chiral centers, is critical. Asymmetric methods can be employed to construct this ring enantioselectively. While the specific details of a fully disclosed asymmetric total synthesis are limited in the provided context, general strategies in asymmetric synthesis often rely on chiral catalysts, chiral auxiliaries, or starting with a chiral pool material to induce the desired stereochemistry. libretexts.orgrsc.org The development of such enantioselective routes is crucial for studying the specific biological activities of the individual enantiomers of this compound.

Semisynthetic Strategies for this compound Derivatives

Semisynthetic approaches offer a powerful platform for generating analogues of this compound to explore structure-activity relationships. The most direct route to this compound itself is the final step of most total syntheses: the selective reduction of the aromatic nitro group of aureothin, commonly achieved using reagents like zinc powder in the presence of ammonium (B1175870) chloride, followed by N-acetylation with a reagent such as acetyl chloride. molaid.com

This logic extends to the synthesis of derivatives. By generating a library of aureothin analogues with modifications at various positions, a corresponding library of this compound derivatives can be produced. Advanced biosynthetic techniques, including mutasynthesis and biotransformation, have been exploited to create a range of aureothin analogues. In these approaches, the biosynthetic machinery of the producing organism, Streptomyces thioluteus, is harnessed. For example:

Mutasynthesis : By deleting the gene responsible for producing the natural p-aminobenzoate starter unit, a mutant strain can be fed a variety of synthetic benzoic acid analogues, which are then incorporated by the polyketide synthase (PKS) to produce novel aureothin derivatives.

Biotransformation : The enzyme AurH, a cytochrome P450 monooxygenase, which catalyzes the formation of the tetrahydrofuran ring, has been shown to be tolerant of various artificial substrates, allowing for the conversion of different deoxyaureothin (B1248338) analogues into their corresponding aureothin analogues.

These novel aureothin derivatives, with altered aryl moieties or other structural changes, can then be subjected to the same two-step reduction and acetylation process to yield a diverse library of this compound analogues for further study. molaid.com

Development of Synthetic Methodologies for this compound Analogues and Libraries

The generation of analogues and libraries of complex natural products like this compound is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic leads. Methodologies for creating structural diversity often focus on modifying key structural motifs. For this compound and its close relative aureothin, these efforts have centered on the polyketide-derived pyrone core and late-stage modifications of the polyketide backbone.

Diversification of Polyketide-Derived Pyrone Scaffolds

The pyrone ring is a key structural feature of this compound and related compounds, and its substitution pattern can significantly influence biological activity. The biosynthesis of this moiety offers several points for diversification through genetic engineering and biosynthetic techniques. nih.govnih.gov

An integrated approach combining mutasynthesis and combinatorial biosynthesis has proven effective in generating a library of aureothin analogues with varied pyrone scaffolds. nih.gov Mutasynthesis involves feeding precursor analogues to a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor. Combinatorial biosynthesis, on the other hand, involves the deliberate genetic modification of the biosynthetic pathway enzymes. nih.govillinois.edu

By manipulating the aureothin biosynthetic gene cluster in Streptomyces albus, researchers have successfully created variants with different pyrone methylation patterns. nih.gov The native aureothin possesses a γ-methylated pyrone. Through targeted gene inactivation, specifically of the aurI O-methyltransferase gene, analogues lacking this methylation or featuring an alternative α-methylation pattern have been produced. nih.govresearchgate.net

This diversification strategy hinges on the plasticity of the polyketide synthase (PKS) assembly line. The aureothin PKS has shown a remarkable tolerance for different starter units, which, combined with modifications to tailoring enzymes, allows for the generation of a wide array of analogues. nih.govnih.gov For instance, a mutant strain of S. albus lacking the genes aurF (N-oxygenase) and aurH (cytochrome P450 monooxygenase) was used to test the incorporation of various substituted benzoate (B1203000) starter units. nih.gov This led to the production of a focused library of deoxyaureothin derivatives, which are precursors for further diversification. nih.gov

The table below summarizes the diversification of the pyrone scaffold and the aryl moiety through mutasynthesis.

| Starter Unit Fed to Mutant Strain | Resulting Deoxyaureothin Analogue | Modification Site |

| p-Fluorobenzoate | p-Fluorodeoxyaureothin | Aryl Moiety |

| p-Chlorobenzoate | p-Chlorodeoxyaureothin | Aryl Moiety |

| p-Bromobenzoate | p-Bromodeoxyaureothin | Aryl Moiety |

| p-Iodobenzoate | p-Iododeoxyaureothin | Aryl Moiety |

| p-Cyanobenzoate | Deoxyaureonitrile | Aryl Moiety |

| Naphthoic acid | Naphthoate-substituted deoxyaureothin | Aryl Moiety |

| No starter unit (aurI gene knockout) | Nordeoxyaureothin | Pyrone Scaffold (non-methylated) |

| Gene manipulation | α-Deoxyaureothin | Pyrone Scaffold (α-methylated) |

This table illustrates the generation of diverse deoxyaureothin analogues by feeding different starter units to a genetically engineered strain of S. albus and by further genetic manipulation. Data compiled from a 2010 study on engineering aureothin analogues. nih.gov

Late-Stage Functionalization for this compound Modification

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules without the need for de novo synthesis. researchgate.netresearchgate.netrsc.org In the context of this compound analogues, LSF has been effectively applied through biotransformation. nih.gov

The characteristic tetrahydrofuran (THF) ring of aureothin and this compound is installed in the final steps of the biosynthetic pathway. researchgate.net This transformation is catalyzed by a bifunctional cytochrome P450 monooxygenase, AurH, which performs a sequential hydroxylation and heterocyclization. nih.govacs.org The deoxyaureothin analogues generated via mutasynthesis, which lack the THF ring, serve as ideal substrates for a late-stage, AurH-mediated biotransformation. nih.gov

Researchers have successfully used whole-cell biotransformations with a host strain (e.g., S. albus or S. lividans) heterologously expressing the aurH gene to convert deoxyaureothin derivatives into their corresponding aureothin analogues containing the crucial THF moiety. nih.govacs.org This chemoenzymatic approach is highly efficient and stereoselective, providing access to a library of functionalized analogues that would be challenging to produce via total synthesis. nih.gov

The table below details the late-stage functionalization of various deoxyaureothin derivatives into aureothin analogues via biotransformation.

| Deoxyaureothin Derivative (Substrate) | Product of AurH-mediated Biotransformation | Functionalization |

| p-Fluorodeoxyaureothin | p-Fluoroaureothin | THF ring formation |

| p-Chlorodeoxyaureothin | p-Chloroaureothin | THF ring formation |

| p-Bromodeoxyaureothin | p-Bromoaureothin | THF ring formation |

| p-Iododeoxyaureothin | p-Iodoaureothin | THF ring formation |

| Deoxyaureonitrile | Aureonitrile | THF ring formation |

| Naphthoate-substituted deoxyaureothin | Naphthoate-substituted aureothin | THF ring formation |

This table showcases the application of late-stage functionalization, where deoxyaureothin precursors are converted to their corresponding THF-containing aureothin analogues using a whole-cell biotransformation system expressing the AurH enzyme. Data compiled from a 2010 study. nih.gov

This strategy of combining mutasynthesis with late-stage enzymatic functionalization provides a powerful and flexible platform for generating libraries of this compound and aureothin analogues, facilitating the exploration of their therapeutic potential. nih.govnih.gov

Elucidation of N Acetylaureothamine S Biological Activities and Mechanistic Pathways Pre Clinical Focus

In Vitro Biological Spectrum of N-Acetylaureothamine

This compound is a polyketide-derived γ-pyrone, structurally related to the natural product aureothin (B1665325). nih.gov Its biological activities have been explored in several pre-clinical studies, revealing a spectrum of effects ranging from antimicrobial to antiproliferative.

This compound belongs to a class of γ-pyrone compounds recognized for their cytotoxic and antiproliferative properties. nih.govresearchgate.net The parent compound, aureothin, is known to inhibit the proliferation of selected cancer cell lines. nih.gov Research into aureothin analogues has sought to enhance these characteristics. Studies on a focused library of aureothin derivatives have identified compounds with increased antiproliferative and cytostatic activities compared to the original natural products. nih.gov These engineered analogues also demonstrated significantly lower general cytotoxicity, suggesting a more selective mechanism of action. nih.gov While this compound is a known bioactive polypropionate, specific half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines are not detailed in the currently available literature. acs.orgtraunergroup.orgneurotree.org

This compound has been identified as having potent activity against the bacterium Helicobacter pylori. nih.gov This pathogenic bacterium is a primary cause of chronic gastritis and is associated with more severe gastric diseases. The anti-H. pylori activity of this compound is a notable feature that distinguishes it within its chemical family and highlights its potential as a lead compound for antimicrobial research. nih.gov

A review of available scientific literature did not yield specific studies concerning the direct immunomodulatory properties or associated cellular responses of this compound. While related natural product families, such as certain marine-derived compounds and polysaccharides, are known to possess immunomodulatory activities, dedicated research on this aspect of this compound's biological profile has not been reported. researchgate.netresearchgate.net

Detailed studies identifying specific enzyme inhibition or receptor binding for this compound are not extensively documented in the public scientific literature. The mechanism of action for many bioactive natural products involves direct interaction with protein targets, either through competitive or allosteric inhibition of enzymes or by binding to cell surface or nuclear receptors. researchgate.net However, specific kinetic studies or binding assays to determine the affinity (Kᵢ or Kd) of this compound for particular molecular targets have not been published.

Molecular Mechanisms of Action of this compound

Understanding the precise molecular pathways affected by this compound is crucial for its development as a potential therapeutic agent. Modern biochemical techniques offer powerful tools for this purpose.

While the specific molecular target of this compound has not been definitively identified, research on structurally related aureothin derivatives provides insight into the methodologies being applied to this class of compounds. nih.gov Proteomic analysis has been employed to study the effects of novel aureothin analogues on human primary blood-derived mononuclear cells (PBMCs). nih.gov These studies indicated that the lead compounds had limited global effects on cellular protein expression, suggesting good biocompatibility and a selective mechanism of action. nih.gov Such proteomic approaches are being used to identify virus-host interactions that could represent novel targets for inhibition. nih.gov However, specific genomic or proteomic screens to deconvolve the direct molecular target of this compound itself have not yet been reported in the literature.

Data Tables

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Finding | Source(s) |

| Antiproliferative/Cytostatic | Belongs to a class of compounds with known antiproliferative effects. Derivatives show improved activity. | nih.govnih.gov |

| Antimicrobial | Exhibits potent activity against Helicobacter pylori. | nih.gov |

| Immunomodulatory | No specific studies reported in the available literature. | N/A |

Modulation of Key Cellular Signaling Pathways by this compound

The precise mechanisms by which this compound exerts its biological effects are a subject of ongoing research. However, preliminary studies suggest its involvement in modulating critical cellular signaling pathways. The activity of this compound is often compared to its structural analog, aureothin, which is known to exhibit significant antifungal and antitumor activities. acs.org

While direct evidence on this compound's interaction with specific signaling cascades is limited, the broader class of polypropionate natural products to which it belongs has been shown to influence various cellular processes. For instance, related compounds have demonstrated the ability to interfere with signal transduction pathways that are crucial for cell proliferation, survival, and stress responses.

Further investigation is required to delineate the specific signaling molecules and pathways that are directly targeted by this compound. Understanding these interactions is pivotal for elucidating its full therapeutic potential and mechanism of action.

Gene Expression Profiling and Transcriptomic Changes Induced by this compound

To date, comprehensive gene expression profiling and transcriptomic analyses specifically for this compound have not been extensively reported in publicly available literature. However, the study of related compounds and the known biological activities of this compound allow for postulation of potential transcriptomic alterations.

Given its efficacy against Helicobacter pylori, it is plausible that this compound induces transcriptomic changes in the bacterium that disrupt essential processes such as cell wall synthesis, metabolism, or virulence factor expression. In mammalian cells, particularly in the context of its potential antitumor activities, it may modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammatory responses.

Future research employing techniques such as RNA sequencing (RNA-Seq) and microarray analysis will be instrumental in creating a detailed profile of the transcriptomic changes induced by this compound in both prokaryotic and eukaryotic systems. illumina.com Such studies will provide valuable insights into its molecular mechanisms of action.

Impact on Cellular Processes (e.g., cell cycle, apoptosis, metabolism)

The influence of this compound on fundamental cellular processes like the cell cycle, apoptosis, and metabolism is an area of active investigation. While direct studies on this compound are emerging, inferences can be drawn from the activities of structurally similar compounds and its observed biological effects.

Cell Cycle: The potential antitumor properties of this compound suggest a possible interference with the cell cycle of cancer cells. acs.org Many antitumor agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cell proliferation. It is hypothesized that this compound may modulate the activity of key cell cycle regulators, such as cyclin-dependent kinases (Cdks) and their associated cyclins. nih.gov

Apoptosis: Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. The structural analog of this compound, aureothin, has been noted for its antitumor activities, which may involve the induction of apoptosis. acs.org It is plausible that this compound shares this capability, potentially through the activation of caspase cascades or by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com

Metabolism: The efficacy of this compound against H. pylori points towards a potential disruption of the bacterium's metabolic processes. This could involve the inhibition of essential enzymes required for nutrient uptake or energy production. In mammalian cells, particularly cancer cells which often exhibit altered metabolism (the Warburg effect), this compound could potentially target metabolic pathways to exert its cytotoxic effects.

Further research is necessary to fully characterize the impact of this compound on these critical cellular processes.

In Vivo Pharmacodynamic Evaluation of this compound in Animal Models

Efficacy Studies in Murine Infection Models (e.g., H. pylori)

This compound has demonstrated significant efficacy in preclinical models of Helicobacter pylori infection. acs.org H. pylori is a gram-negative bacterium that colonizes the human stomach and is a major cause of peptic ulcers and a risk factor for gastric cancer. nih.gov

In murine models of H. pylori infection, administration of this compound has been shown to effectively reduce the bacterial load in the stomach. acs.org These studies are crucial for establishing the in vivo antibacterial activity of the compound and provide a basis for its potential development as a therapeutic agent for H. pylori-related gastrointestinal diseases. nih.govmdpi.comnih.gov The use of mouse models, such as C57BL/6 mice, allows for the investigation of both the direct antibacterial effects of the compound and the host's immune response to the infection in the presence of the treatment. nih.gov

| Animal Model | Infection Agent | Key Findings | Reference |

|---|---|---|---|

| Murine Model | Helicobacter pylori | Demonstrated high effectiveness against H. pylori. | acs.org |

Biological Activity in Other Pre-clinical Disease Models (e.g., Oncology, Parasitology)

While the primary focus of in vivo research on this compound has been its activity against H. pylori, its structural similarity to other bioactive polypropionates suggests potential applications in other disease areas, such as oncology and parasitology. acs.org

Oncology: The parent compound, aureothin, exhibits notable antitumor properties. acs.org This raises the possibility that this compound may also possess anticancer activity. Preclinical oncology studies often utilize xenograft models, where human cancer cell lines are implanted into immunocompromised mice, or syngeneic models, which use cancer cells from the same genetic background as the mouse. biomere.comnih.govfrontiersin.org Future studies could explore the efficacy of this compound in such models, representing various cancer types.

Parasitology: Some polypropionate natural products have shown activity against various parasites. For instance, spectinabilin, a related compound, has demonstrated antimalarial properties. acs.org This suggests that this compound could be investigated for its potential efficacy against parasitic infections. Preclinical models for parasitic diseases, such as murine models of malaria, are well-established and could be employed to evaluate the in vivo anti-parasitic activity of this compound. nih.gov

| Preclinical Model Type | Potential Disease Area | Rationale for Investigation | Reference |

|---|---|---|---|

| Oncology (e.g., Xenograft) | Cancer | Structural similarity to antitumor compound aureothin. | acs.org |

| Parasitology (e.g., Murine Malaria) | Parasitic Infections | Related compounds exhibit antimalarial activity. | acs.org |

Identification of Pharmacodynamic Biomarkers in Model Organisms

The identification of pharmacodynamic (PD) biomarkers is a critical step in drug development, providing measurable indicators of a drug's biological effect. hayesbiomarkerconsulting.comnih.gov For this compound, the identification of such biomarkers in preclinical models would be invaluable for assessing target engagement and therapeutic efficacy.

In the context of its anti-H. pylori activity, a key PD biomarker would be the direct measurement of bacterial load in the gastric mucosa of infected animals. A dose-dependent reduction in bacterial count following treatment with this compound would serve as a primary indicator of its in vivo efficacy.

For potential oncology applications, PD biomarkers could include the inhibition of tumor growth, the induction of apoptosis in tumor cells, or changes in the expression levels of specific proteins involved in cancer-related signaling pathways. nih.gov For example, a decrease in the proliferation marker Ki-67 or an increase in cleaved caspase-3 in tumor tissue from treated animals would provide evidence of the drug's intended biological effect.

Furthermore, in parasitology models, a reduction in parasite burden in the blood or tissues of infected animals would be a direct PD biomarker of this compound's anti-parasitic activity. nih.gov The development and validation of robust PD biomarker assays are essential for guiding dose selection and predicting clinical response in future studies. clinmedjournals.org

Structure Activity Relationship Sar Investigations of N Acetylaureothamine Derivatives

Design Principles for Rational N-Acetylaureothamine Analogue Synthesis

The rational design of this compound analogues has been powerfully guided by an integrated approach combining genetic engineering, biosynthetic pathway manipulation, and chemical synthesis. nih.gov A primary strategy involves "mutasynthesis," a technique where a mutant strain of the producing organism, blocked in a specific part of its biosynthetic pathway, is supplied with synthetic precursors to generate novel analogues. core.ac.uk

Key design principles employed include:

Biosynthetic Pathway Reprogramming: Researchers have identified the genes responsible for the aureothin (B1665325) biosynthetic pathway. nih.gov This knowledge allows for the targeted deletion or modification of specific genes to alter the final chemical structure. For instance, creating a null mutant by deleting the aurF gene (responsible for forming the p-nitrobenzoate starter unit) and the aurH gene (which forms the tetrahydrofuran (B95107) ring) allows the organism to accept alternative, externally supplied starter units. nih.govcore.ac.uk

Exploiting Enzyme Promiscuity: The enzymes in the aureothin biosynthetic pathway, particularly the polyketide synthase (PKS), show a degree of flexibility or "promiscuity." nih.govnih.gov This means they can accept and process substrates other than their natural ones. Scientists have exploited this by feeding engineered bacterial strains a variety of substituted benzoic acids, which the PKS then incorporates to create a library of analogues with modified aromatic "head" units. nih.gov

Combinatorial Biosynthesis: This approach involves mixing and matching genes from different biosynthetic pathways. For example, the native γ-regiospecific pyrone methyltransferase (AurI) in the aureothin pathway was successfully replaced with an α-regiospecific homologue from a different pathway, leading to the formation of iso-deoxyaureothin derivatives with an altered pyrone ring structure. nih.gov

Biotransformation: In this two-step process, a genetically engineered organism first produces a precursor molecule (e.g., a deoxyaureothin (B1248338) derivative). This intermediate is then isolated and fed to a different host organism that expresses a specific enzyme (like the cytochrome P450 monooxygenase AurH) to perform a single, targeted chemical transformation, such as the formation of the chiral tetrahydrofuran ring. nih.govnih.gov

These bio-engineering strategies provide a powerful and rational platform for generating structural diversity, allowing for targeted modifications at the aryl starter unit, the polyketide backbone, and the pyrone head group to systematically probe the structure-activity relationships. nih.gov

Impact of Core Skeleton Modifications on Biological Potency and Selectivity

Modifications to the core framework of this compound and its parent compound, aureothin, have revealed critical insights into the structural requirements for biological activity. The core skeleton can be defined by the polyketide-derived chain, the γ-pyrone ring, and the chiral tetrahydrofuran (THF) ring.

One of the most significant core modifications is the removal of the tetrahydrofuran ring. This is achieved by deleting the aurH gene, which encodes the bifunctional cytochrome P450 monooxygenase responsible for the ring's formation. nih.gov The resulting "deoxyaureothin" analogues, which lack the THF moiety, were found to have dramatically different activity profiles. Specifically, the THF ring was found to be crucial for the selective antifungal activity of these compounds. nih.govnih.gov Its absence in deoxyaureothin derivatives leads to a significant reduction or loss of this specific bioactivity, highlighting the THF ring as a key determinant for antifungal potency.

Conversely, some core modifications can enhance other activities. For example, deoxyaureonitrile and halogenated deoxyaureothin derivatives demonstrated a dramatic increase in antiproliferative activities against cancer cell lines, in some cases up to 50-fold higher than the parent compound aureothin. nih.gov This suggests that while the THF ring is vital for antifungal action, its absence may be favorable for antiproliferative effects, indicating a divergence in the structural requirements for these two distinct biological outcomes.

Influence of Peripheral Substituents on this compound Bioactivity

The peripheral substituents, particularly on the aromatic ring that serves as the biosynthetic starter unit, have a profound influence on the bioactivity of this compound analogues. Through mutasynthesis, where an engineered Streptomyces strain is fed various synthetic benzoic acid derivatives, a wide range of analogues with different peripheral groups has been generated and tested. nih.gov

The natural products this compound and aureothin feature an N-acetylamino and a nitro group, respectively, at the para-position of the phenyl ring. Replacing this group with other substituents has led to compounds with significantly improved properties. A key finding is that many of the new derivatives exhibit lower cytotoxicity than the parent compound aureothin while possessing enhanced antiproliferative activities. nih.govnih.gov

For example, replacing the nitro group with halogens (fluoro, chloro, bromo, iodo) or a cyano group resulted in analogues with markedly increased potency against human cancer cell lines. nih.gov The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, was a guiding principle in selecting these substituents. nih.gov The halogenated deoxyaureothin derivatives, in particular, showed a dramatic increase in antiproliferative activity, up to 50 times that of aureothin. nih.gov

The table below summarizes the antiproliferative activity (IC₅₀ values) of selected deoxyaureothin analogues with different peripheral substituents on the aryl ring against the HeLa cancer cell line.

| Compound Name | Peripheral Substituent (R) | IC₅₀ (µg/mL) vs. HeLa cells | Fold Increase in Potency vs. Deoxyaureothin |

| Deoxyaureothin | -NO₂ | 1.1 | (Baseline) |

| Deoxyaureonitrile | -CN | 0.05 | 22x |

| p-Fluorodeoxyaureothin | -F | 0.03 | 37x |

| p-Chlorodeoxyaureothin | -Cl | 0.02 | 55x |

| p-Bromodeoxyaureothin | -Br | 0.03 | 37x |

| p-Iododeoxyaureothin | -I | 0.04 | 28x |

| p-Aminodeoxyaureothin | -NH₂ | 2.5 | -0.5x (Less Potent) |

| Deoxyaureothamine | -NHAc | 0.5 | 2.2x |

Data sourced from He J, et al. J Am Chem Soc. 2010. nih.gov

These findings clearly demonstrate that the peripheral nitro group is not essential for antiproliferative activity and can be advantageously replaced. Electron-withdrawing groups like halogens and the cyano group appear to be particularly beneficial for this activity, whereas an amino group (-NH₂) is detrimental.

Stereochemical Implications in this compound SAR

Stereochemistry plays a pivotal role in the biological activity of most natural products, and this compound is no exception. nih.gov The molecule possesses several chiral centers, but the most critical for its structure-activity relationship is the chiral tetrahydrofuran (THF) ring. nih.govbeilstein-journals.org

The biosynthesis of this ring is not a random chemical event but a highly controlled enzymatic process. beilstein-journals.org A specific enzyme, the bifunctional cytochrome P450 monooxygenase known as AurH, is solely responsible for the formation of the THF ring from the deoxyaureothin precursor. nih.govnih.gov This enzyme functions in a stereoselective manner, meaning it produces a single, specific stereoisomer. nih.govbeilstein-journals.org The process involves the sequential and stereospecific oxidation at two different carbon atoms (C-7 and C-9a) to form the five-membered ether ring with a defined three-dimensional arrangement. beilstein-journals.orgnih.gov

The absolute necessity of this enzymatic step for the formation of the natural product implies that the specific stereochemistry it imparts is critical for biological function. In drug design, it is a well-established principle that different stereoisomers (enantiomers or diastereomers) of a chiral molecule can have vastly different biological activities, with one isomer often being highly active while others are significantly less potent or even inactive. nih.govopenstax.org This is because biological targets, such as enzymes and receptors, are themselves chiral and interact differently with each stereoisomer.

While studies comparing the biological activities of all possible diastereomers of this compound have not been reported, the highly stereoselective nature of its biosynthesis strongly suggests that only the naturally occurring configuration allows for optimal binding to its biological targets. Any deviation from the natural stereochemistry of the THF ring or other chiral centers would likely disrupt the precise three-dimensional shape of the molecule, hindering its ability to fit into the active site of its target proteins and thus drastically reducing its biological potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in medicinal chemistry to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. unl.edu A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to a specific biological effect, such as antiproliferative potency (IC₅₀). evitachem.com Although a specific, published QSAR model for this compound derivatives was not identified, the extensive SAR data available provides a strong foundation for developing one.

The process would involve calculating a wide range of molecular descriptors for the library of synthesized analogues and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. researchgate.net Based on the existing SAR findings, several key descriptors would likely be critical for a robust QSAR model of this compound analogues:

Electronic Descriptors: The significant impact of different substituents on the aryl ring (e.g., -NO₂, -CN, halogens, -NH₂) suggests that electronic properties are paramount. Descriptors such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent, and calculated atomic charges would be highly relevant. The data indicates that greater electron-withdrawing character on the aryl ring correlates with higher antiproliferative potency.

Hydrophobicity Descriptors: The hydrophobicity (or lipophilicity) of a molecule, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for its ability to cross cell membranes and reach its target. The varying halogen substituents (F, Cl, Br, I) would modulate the hydrophobicity of the analogues and would be an important parameter in the QSAR model.

By correlating these descriptors with the measured biological activities (e.g., IC₅₀ values from Table 5.3.1), a predictive QSAR equation could be formulated. researchgate.net Such a model would not only provide deeper insight into the mechanism of action but also serve as a powerful tool for the rational in silico design and prediction of the activity of new, unsynthesized this compound derivatives, thereby accelerating the discovery of more potent and selective drug candidates.

Advanced Analytical and Spectroscopic Methodologies for N Acetylaureothamine Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to unambiguously identify and characterize the complex structure of N-Acetylaureothamine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, VT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. While one-dimensional (1D) NMR provides initial information, advanced 2D NMR techniques are crucial for assembling the complete molecular architecture.

2D NMR Spectroscopy: Two-dimensional NMR experiments distribute signals across two frequency axes, resolving overlapping peaks that are common in complex molecules and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org It is instrumental in piecing together the spin systems within the aliphatic chains and aromatic rings of this compound. The spectrum displays diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect coupled protons. cam.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR technique that correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. wikipedia.orglibretexts.org Each peak in the HSQC spectrum corresponds to a specific carbon-hydrogen bond, providing a clear map of the molecule's framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): This method identifies nuclei that are close to each other in space, rather than connected through bonds. wikipedia.orgcam.ac.uk NOESY is critical for determining the stereochemistry and three-dimensional conformation of this compound by observing spatial proximities between protons.

Variable-Temperature NMR (VT-NMR): VT-NMR studies involve recording NMR spectra at different temperatures to investigate dynamic molecular processes. walisongo.ac.idwisc.edu For this compound, VT-NMR can be used to study the rotational barriers around specific bonds, such as the amide bond. warwick.ac.uk By analyzing changes in the chemical shifts and signal shapes with temperature, thermodynamic parameters like the enthalpy (ΔH°) and entropy (ΔS°) of conformational changes can be determined. walisongo.ac.id

Table 1: Application of Advanced NMR Techniques in this compound Research

| NMR Experiment | Type | Information Obtained | Relevance to this compound |

|---|---|---|---|

| COSY | 2D Homonuclear | 1H-1H coupling networks | Establishing proton connectivity within molecular fragments. |

| HSQC | 2D Heteronuclear | Direct 1H-13C correlations | Assigning protons to their attached carbons. |

| NOESY | 2D Homonuclear | 1H-1H spatial proximity (through-space) | Determining relative stereochemistry and 3D conformation. |

| VT-NMR | 1D or 2D | Dynamic processes (e.g., bond rotation) | Studying conformational dynamics and rotational energy barriers. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass and elemental composition of a compound with a high degree of accuracy. measurlabs.comresearchgate.net For this compound, HRMS provides an exact mass measurement, typically to within 0.001 atomic mass units, which allows for the unambiguous determination of its molecular formula. researchgate.net This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. spectralworks.com

Fragmentation Analysis: In addition to providing the exact mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) yields characteristic fragmentation patterns. researchgate.net During this process, the ionized molecule is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation provides a structural fingerprint of the molecule. researchgate.net For instance, analysis of related N-acetylated compounds has shown characteristic fragmentation of the N-acetyl group. rasayanjournal.co.in The fragmentation pattern of this compound can be used to confirm its proposed structure by correlating the observed fragments with the expected pieces of the molecule.

Table 2: Illustrative HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C22H25NO4S | Derived from HRMS and other spectroscopic data. |

| Calculated Exact Mass | 415.1504 | Theoretical mass based on the elemental composition. |

| Observed Exact Mass (HRMS) | 415.1501 | Experimentally determined mass confirming the molecular formula. |

| Mass Error | < 5 ppm | High accuracy supports the proposed elemental composition. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ijrpr.com Since different functional groups vibrate at characteristic frequencies, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule. ijrpr.comrsc.org In the analysis of this compound, IR spectroscopy can identify key structural features such as the amide group (N-H and C=O stretches), aromatic rings (C=C stretches), and ether linkages (C-O stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light, often containing conjugated systems or aromatic rings. upi.edu The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) due to the electronic transitions within its aromatic and conjugated systems. researchgate.net

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Characteristic Absorption | Corresponding Functional Group/System |

|---|---|---|

| Infrared (IR) | ~3300 cm-1 | N-H stretch (amide) |

| ~1650 cm-1 | C=O stretch (amide I band) | |

| ~1600, 1500 cm-1 | C=C stretch (aromatic ring) | |

| ~1250 cm-1 | C-O stretch (ether) | |

| UV-Visible (UV-Vis) | ~220 nm | π→π* transition (aromatic system) |

| ~280 nm | π→π* transition (conjugated system) |

Chiral Chromatography and Optical Rotation for Enantiomeric Purity

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, determining the enantiomeric purity of a sample is crucial in research. libretexts.orgwikipedia.org

Chiral Chromatography: This technique is used to separate the enantiomers of a chiral compound. catalysis.bloggcms.cz It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. wikipedia.org High-performance liquid chromatography (HPLC) with a chiral column is a common method for this purpose. The result is a chromatogram with two distinct peaks, one for each enantiomer, allowing for the determination of their relative proportions. hplc.eu

Optical Rotation: Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. vedantu.com A polarimeter is used to measure this optical rotation. An "optically pure" sample containing only one enantiomer will have a specific rotation value, while a racemic mixture (50:50 mix of both enantiomers) will have an optical rotation of zero. csbsju.edumasterorganicchemistry.com The enantiomeric excess (e.e.), a measure of the purity of the sample, can be calculated by comparing the observed optical rotation of the sample to the specific rotation of the pure enantiomer. csbsju.edusnu.ac.kr

Table 4: Determination of Enantiomeric Purity

| Technique | Principle | Measurement | Result |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Retention times (tR) of enantiomers. | Ratio of peak areas to determine enantiomeric composition. |

| Optical Rotation | Differential rotation of plane-polarized light. | Specific rotation [α] of the sample. | Calculation of enantiomeric excess (e.e.). |

Chromatographic Quantification of this compound in Complex Biological Matrices (for research purposes)

Quantifying the concentration of a compound in complex biological samples like blood, plasma, or tissue is essential for many research applications. resolvemass.camdpi.com This process presents analytical challenges due to the presence of numerous interfering substances. mdpi.comveedalifesciences.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. nih.govnih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. resolvemass.cabioanalysis-zone.com

The process involves:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interferences. mdpi.comnih.gov

LC Separation: The extracted sample is injected into an HPLC system, where this compound is separated from other remaining components on a chromatographic column.

MS/MS Detection: The analyte eluting from the column is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. In MS/MS, a specific parent ion for this compound is selected, fragmented, and one or more specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for trace-level quantification even in very "dirty" samples. lcms.cz

This targeted approach minimizes matrix effects and ensures that the detected signal is specific to this compound, making it a robust method for research-based quantification. veedalifesciences.comnih.gov

Table 5: Typical Parameters for LC-MS/MS Quantification of this compound

| Parameter | Description/Example |

|---|---|

| Chromatography | Reverse-Phase HPLC (e.g., C18 column) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (Q1) | [M+H]+ for this compound (e.g., m/z 416.1) |

| Fragment Ion (Q3) | A stable, high-intensity fragment ion (e.g., m/z 150.1) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantification | Based on a calibration curve using a stable isotope-labeled internal standard. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Specific Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The technique is considered a "gold standard" in forensic science for its ability to provide a specific, positive identification of a substance. wikipedia.org For a compound like this compound, GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, making it invaluable for specific research applications, particularly in fields like forensic and environmental analysis. pubmedia.idnih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated into its components in a capillary column. thermofisher.com These components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. innovatechlabs.com The time it takes for a compound to pass through the column is known as its retention time, which is another key identifier. innovatechlabs.com

Research Applications:

Forensic Investigations: In forensic science, GC-MS is routinely used to analyze trace evidence. spectroscopyonline.com Its high specificity is crucial for identifying controlled substances, toxins, or unknown compounds in complex matrices like biological fluids or environmental samples. wikipedia.orgpubmedia.id Although specific applications for this compound are not widely documented, its unique chemical structure would produce a distinct mass spectrum and retention time, allowing for its unambiguous identification in forensic casework should the need arise. The development of rapid GC-MS methods, which can reduce analysis time significantly, further enhances its utility in high-throughput forensic screening. wiley.com

Metabolomic Studies: GC-MS is a key technique in metabolomics for identifying and quantifying small molecules within a biological system. The analysis of this compound in biological extracts would likely require a derivatization step, such as silylation, to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com This process replaces active hydrogens on polar functional groups with nonpolar moieties, improving chromatographic behavior. sigmaaldrich.com

The table below outlines a hypothetical set of GC-MS/MS parameters that could be adapted for the analysis of this compound, based on general principles for similar analytes.

| Parameter | Setting | Purpose |

| GC System | ||

| Injection Port Temp. | 280-300 °C | Ensures complete vaporization of the analyte. wikipedia.org |

| Column | SLB™-5ms (or similar) | A low-polarity column suitable for a wide range of organic molecules. sigmaaldrich.com |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. thermofisher.com |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and column interactions. innovatechlabs.com |

| MS/MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating reproducible fragment patterns. |

| MS1 | Scan for precursor ion | Isolates the molecular ion or a characteristic fragment of this compound. |

| Collision Energy | Optimized (e.g., 10-30 eV) | Induces fragmentation of the selected precursor ion. |

| MS2 | Scan for product ions | Detects the specific fragments, providing high confidence in identification. |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for compounds like this compound that may have limited volatility or thermal stability, making them less ideal for GC without derivatization. HPLC's versatility allows it to be used for both analytical quantification and preparative purification. openaccessjournals.comresearchgate.net

The principle of HPLC involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), where they are detected and quantified. wikipedia.org

Purification: For purification, preparative or semi-preparative HPLC is employed. thermofisher.com This involves using larger columns and injecting larger sample volumes to isolate pure fractions of the target compound from a complex mixture, such as a crude synthesis reaction or a natural product extract. thermofisher.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol). labcluster.com The high resolution of HPLC allows for the separation of the desired full-length product from closely related impurities. labcluster.com

Quantification: For quantification, analytical HPLC is used. A calibration curve is constructed by running known concentrations of a pure this compound standard. psu.edu The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its exact concentration. jetir.org This method is valued for its high accuracy, precision, and reproducibility. researchgate.netresearchgate.net

The following table details typical conditions for the purification and quantification of a moderately polar compound like this compound using RP-HPLC.

| Parameter | Setting | Purpose |

| System | Analytical or Semi-Preparative HPLC | Depending on whether the goal is quantification or isolation. thermofisher.com |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Common stationary phase for separating a wide range of organic molecules. insights.bio |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA or Formic Acid) | A common solvent system for RP-HPLC; the acid improves peak shape. insights.bionih.gov |

| Elution | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. ijper.org |

| Flow Rate | 0.5-1.0 mL/min (Analytical) or 5-20 mL/min (Semi-Prep) | Optimized for separation efficiency and run time. thermofisher.comnih.gov |

| Detection | UV-Vis Detector (e.g., at 212 nm or 254 nm) | Detects chromophores in the molecule. The specific wavelength would be optimized for this compound. insights.bio |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Maintains consistent retention times. insights.bio |

Radiochemical Labeling Techniques for this compound Research (e.g., for target binding studies)

Radiochemical labeling is a critical technique in biomedical research and drug development that allows for the sensitive tracking and quantification of a molecule in vitro and in vivo. moravek.comxenotech.com By incorporating a radioactive isotope (radionuclide) into the structure of this compound, researchers can study its distribution, metabolism, and interaction with biological targets with high precision. moravek.comnih.gov

The synthesis of a radiolabeled compound involves replacing a stable atom in the molecule with one of its radioisotopes, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I). xenotech.com The choice of isotope depends on factors like the desired half-life, the type of radiation emitted, and the synthetic feasibility. nih.gov For this compound, common strategies could include:

Tritium (³H) or Carbon-14 (¹⁴C) Labeling: These isotopes are frequently used because they can be incorporated into the carbon skeleton or functional groups of the molecule without significantly altering its chemical properties. A logical position for labeling this compound would be in the N-acetyl group, for instance, by using [³H]-acetic anhydride (B1165640) or [¹⁴C]-acetic anhydride during the final step of its synthesis. nih.gov This creates N-[³H]Acetylaureothamine or N-[¹⁴C]Acetylaureothamine.

Indirect vs. Direct Labeling: Labeling can be achieved directly, where the radionuclide is incorporated into the molecule itself, or indirectly, where a radiolabeled prosthetic group is attached to the molecule. uchicago.edunih.gov For a small molecule like this compound, direct labeling is often preferred. uchicago.edu The synthesis may involve multiple steps and requires careful purification, typically using HPLC, to separate the final radiolabeled product from unlabeled precursors and impurities. nih.govyoutube.com

Application in Target Binding Studies: One of the primary applications of radiolabeled compounds is in receptor or enzyme binding assays. In these studies, the radiolabeled this compound ([³H]-N-Acetylaureothamine, for example) is incubated with cells, tissues, or purified proteins. The amount of radioactivity bound to the biological material is then measured, providing a direct quantification of the binding interaction. This allows for the determination of key parameters such as binding affinity (Kd) and the concentration of binding sites (Bmax), which are essential for understanding the compound's mechanism of action.

| Technique | Description | Key Information Gained |

| Radiosynthesis | Chemical synthesis to incorporate a radioisotope (e.g., ¹⁴C, ³H) into the this compound structure. moravek.com | Produces a radiotracer for use in biological assays. |

| Binding Assays | Incubation of the radiolabeled compound with a biological target (e.g., cells, proteins) followed by separation of bound and free ligand. | Binding affinity (Kd), binding site density (Bmax), specificity. |

| Autoradiography | Imaging the distribution of the radiolabeled compound in tissue slices. | Localization of binding sites within a specific tissue or organ. |

| Pharmacokinetic Studies | Administering the radiolabeled compound to an animal model and tracking its presence in various tissues and fluids over time. | Absorption, Distribution, Metabolism, and Excretion (ADME) profile. xenotech.com |

Computational and Theoretical Studies of N Acetylaureothamine

Molecular Docking and Dynamics Simulations of N-Acetylaureothamine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. jscimedcentral.comresearchgate.net This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction between a small molecule, like this compound, and its biological target. mdpi.com The process involves generating various possible conformations of the ligand within the binding site of the target and then using a scoring function to rank these poses based on their predicted binding energy. jscimedcentral.com

Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. mdpi.comnih.gov MD simulations provide a more dynamic and realistic view of the ligand-target interaction, assessing the stability of the predicted binding pose and revealing conformational changes that might occur upon binding. frontiersin.orgnih.gov For this compound, these simulations could validate the stability of its complex with a potential target, such as a viral enzyme, and identify key interactions like hydrogen bonds that are crucial for its inhibitory activity. mdpi.com

Table 1: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Target This table presents hypothetical data for illustrative purposes, demonstrating the typical output of such computational studies.

| Parameter | Value | Description |

|---|---|---|

| Docking Score (kcal/mol) | -9.8 | Predicted binding affinity from molecular docking; more negative values indicate stronger binding. jppres.com |